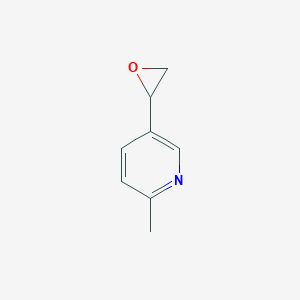

2-Methyl-5-(oxiran-2-yl)pyridine

Descripción general

Descripción

2-Methyl-5-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(oxiran-2-yl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and epichlorohydrin as the epoxide precursor. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Diols and other oxygenated pyridine derivatives.

Reduction: Alcohols and reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-Methyl-5-(oxiran-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(oxiran-2-yl)pyridine involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-5-(oxiran-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

2-Methyl-5-(oxiran-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

2-Methyl-5-(oxiran-2-yl)furan: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

2-Methyl-5-(oxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and an oxirane ring. The combination of these two functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Methyl-5-(oxiran-2-yl)pyridine is a compound of interest due to its unique structural features, which include a pyridine ring and an epoxide group. This combination may confer various biological activities, making it a candidate for further pharmacological studies. This article synthesizes current research findings related to its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.

- Chemical Name : this compound

- CAS Number : 2227918-31-0

- Molecular Weight : 135.16 g/mol

Biological Activity Overview

Research indicates that compounds containing both pyridine and epoxide functionalities exhibit significant biological activities. The following sections detail specific areas of activity associated with this compound.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC = 56 μg/mL) | |

| Escherichia coli | Moderate inhibition (MIC = 55 μg/mL) | |

| Aspergillus fumigatus | Antifungal activity |

These findings suggest that this compound may exhibit similar antimicrobial effects, warranting further investigation.

Antiviral Activity

The potential antiviral properties of pyridine derivatives have gained attention, especially in the context of emerging viral infections. Compounds with pyridine structures have been noted for their ability to inhibit viral replication.

- Mechanism of Action : Pyridine compounds interact with viral proteins or host cell receptors, potentially blocking viral entry or replication.

- Case Studies : Recent studies highlight the effectiveness of pyridine derivatives against RNA viruses, suggesting that this compound could be evaluated for similar antiviral properties.

Anticancer Activity

The anticancer potential of compounds containing pyridine and epoxide groups has been explored in various studies:

| Cancer Cell Line | Activity | Reference |

|---|---|---|

| FaDu (hypopharyngeal tumor) | Induces apoptosis; cytotoxic effects observed | |

| Various solid tumors | Potential as a chemotherapeutic agent due to structural properties |

The structural characteristics of this compound may enhance its interaction with cancer cell targets, leading to increased efficacy in inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The epoxide group may react with nucleophilic sites on enzymes, leading to inhibition.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Propiedades

IUPAC Name |

2-methyl-5-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDYZYNGKZDEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.